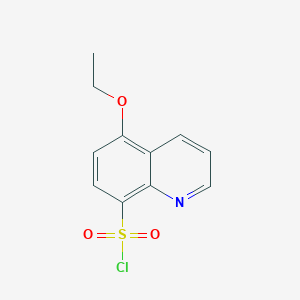

5-Ethoxyquinoline-8-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethoxyquinoline-8-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-2-16-9-5-6-10(17(12,14)15)11-8(9)4-3-7-13-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTVQIDPLVHETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601877-87-5 | |

| Record name | 5-ethoxyquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular structure and weight of 5-Ethoxyquinoline-8-sulfonyl chloride

This technical guide details the molecular architecture, synthesis, and application of 5-Ethoxyquinoline-8-sulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry and fluorescent probe development.

CAS Registry Number: 1601877-87-5 Compound Class: Heterocyclic Sulfonyl Chloride Core Application: Medicinal Chemistry Scaffolding & Fluorescent Derivatization

Executive Summary

This compound is a bifunctional quinoline derivative characterized by an electron-donating ethoxy group at the C5 position and a highly reactive chlorosulfonyl electrophile at the C8 position. Unlike the more common 8-quinoline sulfonyl chloride, the introduction of the 5-ethoxy substituent alters the electronic density of the aromatic core, modulating both the chemical reactivity of the sulfonyl group and the photophysical properties (fluorescence) of the resulting sulfonamides. This compound serves as a critical intermediate for synthesizing sulfonamide-based libraries targeting metalloenzymes, GPCRs, and bacterial pathways.

Molecular Architecture & Physicochemical Properties

The molecule comprises a bicyclic quinoline core. The 5-ethoxy group acts as a strong electron-donating group (EDG) via resonance, increasing electron density in the carbocyclic ring. This activation directs electrophilic substitutions and influences the pKa of the quinoline nitrogen. The 8-sulfonyl chloride moiety is the primary reactive handle, positioned para to the ethoxy group, creating a "push-pull" electronic system that stabilizes the core while maintaining high reactivity toward nucleophiles.

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀ClNO₃S |

| Molecular Weight | 271.72 g/mol |

| Exact Mass | 271.007 g/mol |

| Physical State | Solid (Typically off-white to pale yellow powder) |

| Solubility | Soluble in DCM, THF, Acetonitrile; Hydrolyzes in Water |

| Storage | Inert atmosphere (Ar/N₂), < -20°C, Moisture-sensitive |

| SMILES | CCOC1=C2C=CC=NC2=C(S(=O)(=O)Cl)C=C1 |

Synthetic Pathways & Manufacturing[5][6]

The synthesis of this compound typically follows a regioselective electrophilic aromatic substitution pathway. The presence of the ethoxy group at C5 is crucial; it directs the incoming chlorosulfonyl group to the C8 position (para-direction) rather than C6, ensuring high regiochemical purity.

Core Synthesis Protocol

-

Precursor Preparation: O-Alkylation of 5-hydroxyquinoline with ethyl iodide/potassium carbonate to yield 5-ethoxyquinoline.

-

Chlorosulfonation: Treatment of 5-ethoxyquinoline with excess chlorosulfonic acid (

). The reaction serves two functions: it introduces the sulfonic acid group and converts it in situ to the sulfonyl chloride. -

Isolation: Quenching over crushed ice to precipitate the sulfonyl chloride, avoiding hydrolysis.

Visualization: Synthetic Workflow

Figure 1: Regioselective synthesis pathway starting from 5-hydroxyquinoline. The 5-ethoxy group directs sulfonation to the 8-position.

Reactivity & Functionalization[5][6][7]

The sulfonyl chloride group is a "hard" electrophile. In drug discovery, it is almost exclusively used to generate sulfonamides (by reacting with amines) or sulfonate esters (with alcohols).

Mechanism of Action: Sulfonamide Formation

When reacting with a primary or secondary amine, the nitrogen lone pair attacks the sulfur center. The 5-ethoxy group plays a subtle role here: by donating electron density into the ring, it slightly destabilizes the S-Cl bond compared to unsubstituted quinoline, potentially accelerating the reaction rate while making the final sulfonamide more stable against metabolic cleavage.

Experimental Protocol: General Coupling

-

Dissolution: Dissolve 1.0 eq of amine in anhydrous DCM.

-

Base Addition: Add 1.5 eq of TEA or DIPEA to scavenge HCl.

-

Addition: Add 1.0 eq of this compound dropwise at 0°C.

-

Monitoring: Reaction is usually complete in <2 hours (TLC/LCMS).

-

Workup: Wash with dilute citric acid (to remove unreacted amine/quinoline) and brine.

Visualization: Nucleophilic Substitution Mechanism

Figure 2: Mechanistic flow of sulfonamide bond formation. The chloride acts as the leaving group upon nucleophilic attack by the amine.

Applications in Drug Discovery[5][6][7][8][9][10]

Metalloprotein Inhibition

Quinoline-8-sulfonamides are privileged scaffolds for chelating metal ions in active sites. The nitrogen of the quinoline ring and the sulfonamide nitrogen (after deprotonation) can form bidentate chelates with metals like

Fluorescent Labeling (Dansyl Analogues)

While Dansyl chloride is the standard for fluorescent tagging, 8-quinoline sulfonyl chlorides offer distinct Stokes shifts and environmental sensitivity. The 5-ethoxy substituent enhances the quantum yield compared to the unsubstituted quinoline, making this compound valuable for designing "turn-on" fluorescent probes for biological assays.

Analytical Characterization & QC

To ensure data integrity in research, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6):

-

Ethoxy Group: Triplet at ~1.4 ppm (

), Quartet at ~4.2 ppm ( -

Quinoline Ring: Distinct aromatic protons. The H-6 and H-7 protons will appear as doublets (or dd) in the 7.0–8.5 ppm range, showing ortho-coupling.

-

-

LC-MS (ESI):

-

In methanol/water, the chloride typically hydrolyzes or methylates. Look for the mass of the methyl ester (

) or the sulfonic acid ( -

Parent Mass (Acid form): ~253.2 Da (

).

-

-

Purity Check:

-

Verify absence of 5-ethoxyquinoline (starting material) and sulfonic acid (hydrolysis product).

-

References

-

PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine. [Link]

-

Musiol, R. et al. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. National Institutes of Health (NIH). [Link]

-

Matrix Fine Chemicals. (2025). Quinoline-8-sulfonyl chloride Derivatives and Specifications. Matrix Fine Chemicals. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Ethoxyquinoline-8-sulfonyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-ethoxyquinoline-8-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document moves beyond a simple listing of data to provide a foundational understanding of the principles governing its solubility and offers detailed protocols for its empirical determination.

Introduction: The Significance of this compound

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its quinoline core is a prevalent scaffold in many biologically active compounds, and the sulfonyl chloride group provides a reactive handle for the synthesis of a diverse range of sulfonamides and other derivatives.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.[3]

The solubility of a reagent directly impacts reaction kinetics, yield, and purity. In drug development, the solubility of intermediates can influence process scalability and the cost-effectiveness of manufacturing. This guide will provide both theoretical insights and practical methodologies to navigate the complexities of this compound's solubility.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound, with its aromatic quinoline ring, an ether linkage, and a highly polar sulfonyl chloride group, suggests a nuanced solubility profile.

The Role of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity, which is a measure of the separation of electric charge within their molecules.[4] Solvents with a large difference in electronegativity between atoms and an asymmetric shape are considered polar, while those with more uniform charge distribution are non-polar.[4][5][6][7]

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone are expected to be effective at dissolving this compound.[6][8] These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar sulfonyl chloride group.

-

Polar Protic Solvents: Solvents such as alcohols (methanol, ethanol) and water contain O-H or N-H bonds and can act as hydrogen bond donors.[8] While the polar nature of these solvents is beneficial for solvating the sulfonyl chloride group, a key consideration is the high reactivity of sulfonyl chlorides towards nucleophiles.[9][10] Protic solvents can react with the sulfonyl chloride, leading to solvolysis and the formation of sulfonic acids or esters.[11][12] Therefore, while some solubility may be observed, the stability of the compound in these solvents is a major concern.

-

Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether are generally poor choices for dissolving highly polar compounds like this compound.[5][6] The weak van der Waals forces in these solvents are insufficient to overcome the strong intermolecular forces within the crystalline lattice of the solute.

The following diagram illustrates the logical relationship between solvent properties and the expected solubility of this compound.

Caption: Logical relationship between solvent properties and solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of published quantitative solubility data for this compound, an empirical determination is necessary. The following protocol outlines a robust "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is considered a gold standard for determining thermodynamic solubility.[13][14]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the step-by-step workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

Sample Preparation for HPLC:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method for the analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[3][17]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solution.

-

-

Quantification and Data Analysis:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Data Presentation: Expected Solubility Trends

While quantitative data is not available in the literature, a qualitative and semi-quantitative understanding can be presented in a structured format. The following table provides an expected ranking of solubility for this compound in various classes of organic solvents, along with important considerations.

| Solvent Class | Representative Solvents | Expected Solubility | Key Considerations |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Excellent solvating power for the polar sulfonyl chloride group. Generally good stability. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity to dissolve the compound. Generally non-reactive. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderate polarity can provide reasonable solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Good solvating capability, but potential for slow reactivity over time. |

| Esters | Ethyl Acetate | Moderate to Low | Lower polarity compared to ketones and ethers. |

| Aromatic | Toluene, Benzene | Low | Primarily non-polar interactions are insufficient to dissolve the polar solute effectively. |

| Alcohols | Methanol, Ethanol | Moderate (with reaction) | High risk of solvolysis. While initial dissolution may occur, the compound is likely to degrade.[11][12] |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Very Low | Ineffective at solvating the polar functional groups.[5][6] |

| Water | Very Low (with reaction) | Highly polar but will readily hydrolyze the sulfonyl chloride.[18][19] |

Safety and Handling Considerations

This compound, like other sulfonyl chlorides, should be handled with care.

-

Corrosive: It is expected to be corrosive and can cause severe skin burns and eye damage.[20][21][22]

-

Moisture Sensitive: The sulfonyl chloride group is susceptible to hydrolysis.[9][18] The compound should be stored in a dry environment and handled under an inert atmosphere when possible.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.[20][23]

Conclusion

References

- Vertex AI Search. (n.d.). 2-Chloroethanesulfonyl chloride - Solubility of Things.

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Vertex AI Search. (n.d.). Solvents and Polarity - Chemistry.

- Vertex AI Search. (n.d.). 1601877-87-5|this compound|BLD Pharm.

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

- Vertex AI Search. (2023, January 22). Polar Protic and Aprotic Solvents - Chemistry LibreTexts.

- Vertex AI Search. (n.d.). Polarities of Solvents | Shodex HPLC Columns and Standards.

- Vertex AI Search. (n.d.). This compound (C11H10ClNO3S) - PubChemLite.

- Vertex AI Search. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.

- Vertex AI Search. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- Vertex AI Search. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications.

- Vertex AI Search. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC - Biorelevant.com.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.

- Vertex AI Search. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Vertex AI Search. (2023, April 5). How to measure solubility for drugs in oils/emulsions? - ResearchGate.

- Vertex AI Search. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI.

- Vertex AI Search. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate.

- Vertex AI Search. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- Vertex AI Search. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.

- Vertex AI Search. (2026, January 13). 8-Quinolinesulfonyl chloride | 18704-37-5 - ChemicalBook.

- Vertex AI Search. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.

- Vertex AI Search. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru.

- Vertex AI Search. (n.d.). SAFETY DATA SHEET - TCI Chemicals.

- Vertex AI Search. (2024, November 14). Solubility: Importance, Measurements and Applications - Analytik NEWS.

- Vertex AI Search. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scientific Research Publishing.

- Vertex AI Search. (n.d.). Safety Data Sheet - Merck Millipore.

- Vertex AI Search. (n.d.). Selected electroanalytical methods used for the detection of quinoline-based compounds - ResearchGate.

- Vertex AI Search. (n.d.). Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.

- Vertex AI Search. (n.d.). 8-Ethoxyquinoline-5-sulfonic acid - Chem-Impex.

- Vertex AI Search. (2020, June 26). Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity.

- Vertex AI Search. (n.d.). The Solubility of a solute (solid) in a solvent (liquid) is the concentration of the saturate - FCT EMIS.

- Vertex AI Search. (2023, February 6). Safety Data Sheet - BASF.

- Vertex AI Search. (2024, September 8). SAFETY DATA SHEET - Sigma-Aldrich.

- Vertex AI Search. (n.d.). 5-chloroquinoline-8-sulfonyl chloride | 21121-54-0.

- Vertex AI Search. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal.

- Vertex AI Search. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - MDPI.

- Vertex AI Search. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap.

- Vertex AI Search. (n.d.). Solubility Data Resource - TOKU-E.

- Vertex AI Search. (n.d.). CAS No : 18704-37-5 | Product Name : Quinoline-8-sulfonyl Chloride | Pharmaffiliates.

- Vertex AI Search. (n.d.). 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem.

Sources

- 1. 1601877-87-5|this compound|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianjpr.com [asianjpr.com]

- 4. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. shodex.com [shodex.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. biorelevant.com [biorelevant.com]

- 16. researchgate.net [researchgate.net]

- 17. pharmaguru.co [pharmaguru.co]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Excitation and Emission Maxima of 5-Ethoxyquinoline-8-sulfonyl chloride

Authored by: A Senior Application Scientist

Abstract

Introduction to 5-Ethoxyquinoline-8-sulfonyl chloride and its Potential

This compound, with the chemical formula C11H10ClNO3S, belongs to the quinoline class of heterocyclic aromatic compounds.[2][3] Quinoline and its derivatives are known to exhibit a wide range of biological activities and are integral to the development of various pharmaceuticals.[4] Furthermore, the inherent fluorescence of many quinoline derivatives makes them valuable tools in cellular imaging and as sensitive probes in analytical chemistry.[5][6][7] The electron-withdrawing sulfonyl chloride group and the electron-donating ethoxy group on the quinoline scaffold of this compound suggest the potential for interesting photophysical properties, possibly including environmentally sensitive fluorescence.

This guide will provide the necessary protocols to thoroughly characterize the fluorescence profile of this compound, a critical step in unlocking its potential for applications such as:

-

Fluorescent Labeling: The sulfonyl chloride moiety can react with primary and secondary amines, such as those on proteins and other biomolecules, to form stable sulfonamides. This allows for the covalent labeling of biological targets.

-

Environmental Sensing: The fluorescence of quinoline derivatives can be sensitive to the polarity of their microenvironment, a phenomenon known as solvatochromism.[6][8] This property could be exploited to develop probes for studying changes in cellular environments or for in vitro assays.

-

Materials Science: Fluorescent organic molecules are increasingly used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[5]

The Theoretical Basis of Fluorescence

To accurately determine and interpret the excitation and emission maxima of this compound, a foundational understanding of the principles of fluorescence is essential.

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting an electron to a higher energy singlet excited state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state through non-radiative processes. From this relaxed state, the electron returns to the ground electronic state, emitting a photon of light in the process.

The Jablonski Diagram

The entire process can be visualized using a Jablonski diagram:

Caption: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, and fluorescence.

Key Concepts:

-

Excitation Spectrum: This is a plot of fluorescence intensity versus the excitation wavelength. It is obtained by measuring the fluorescence at a fixed emission wavelength while varying the excitation wavelength. The excitation spectrum should ideally match the absorption spectrum of the molecule.

-

Emission Spectrum: This is a plot of fluorescence intensity versus the emission wavelength. It is obtained by exciting the sample at a fixed wavelength (typically the excitation maximum) and scanning the emitted light over a range of wavelengths.

-

Stokes Shift: This is the difference in wavelength (or energy) between the excitation maximum and the emission maximum. The Stokes shift arises because the molecule loses some energy through vibrational relaxation in the excited state before fluorescence occurs. A larger Stokes shift is often desirable for fluorescence applications as it makes it easier to separate the excitation and emission light.

-

Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

-

Solvatochromism: This is the phenomenon where the absorption and/or emission spectra of a compound shift in response to the polarity of the solvent.[6][8] This effect is due to differential solvation of the ground and excited states of the fluorophore.

Instrumentation and Materials

3.1. Instrumentation

A research-grade spectrofluorometer is required for these measurements. Key components of a suitable instrument include:

-

Light Source: A high-intensity Xenon arc lamp is standard.

-

Excitation Monochromator: To select the desired excitation wavelength.

-

Sample Compartment: To hold the cuvette containing the sample.

-

Emission Monochromator: To select the desired emission wavelength.

-

Detector: A sensitive photomultiplier tube (PMT) is typically used.

3.2. Materials

-

This compound: (CAS No. 1601877-87-5)[3]

-

Solvents: A range of spectroscopic grade solvents with varying polarities should be used to assess solvatochromic effects. A recommended set includes:

-

Cyclohexane (non-polar)

-

Toluene (non-polar, aromatic)

-

Dichloromethane (DCM) (polar aprotic)

-

Acetonitrile (polar aprotic)

-

Ethanol (polar protic)

-

Water (highly polar protic)

-

-

Quartz Cuvettes: 1 cm path length, four-sided polished quartz cuvettes are essential for fluorescence measurements.

Experimental Protocols

The following protocols provide a systematic approach to characterizing the fluorescence of this compound.

4.1. Experimental Workflow Diagram

Caption: Experimental workflow for determining the photophysical properties of this compound.

4.2. Step-by-Step Protocol for Determining Excitation and Emission Maxima

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a spectroscopic grade solvent in which it is readily soluble (e.g., acetonitrile or dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Rationale: A concentrated stock solution allows for easy preparation of dilute working solutions.

-

-

Working Solution Preparation:

-

Prepare a series of dilute working solutions from the stock solution in the solvent of interest. A typical starting concentration for fluorescence measurements is in the low micromolar range (e.g., 1-10 µM).

-

Rationale: Dilute solutions are used to avoid inner filter effects, where the sample absorbs too much of the excitation or emission light, leading to a distortion of the spectra and a non-linear relationship between concentration and fluorescence intensity.

-

-

UV-Vis Absorption Spectrum:

-

Record the UV-Vis absorption spectrum of a working solution to determine the absorption maximum (λ_abs_max).

-

Rationale: The excitation spectrum should closely resemble the absorption spectrum. The absorption maximum provides a good starting point for setting the excitation wavelength for the emission scan.

-

-

Acquisition of the Emission Spectrum:

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs_max determined in the previous step.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm).

-

Scan the emission monochromator over a wavelength range that is expected to encompass the emission of the compound (e.g., from λ_abs_max + 20 nm to 700 nm).

-

The peak of the resulting spectrum is the emission maximum (λ_em_max).

-

Rationale: By exciting at the wavelength of maximum absorption, you maximize the fluorescence signal.

-

-

Acquisition of the Excitation Spectrum:

-

Set the emission wavelength of the spectrofluorometer to the λ_em_max determined in the previous step.

-

Scan the excitation monochromator over a wavelength range that covers the absorption of the compound (e.g., from 250 nm to λ_em_max - 20 nm).

-

The peak of the resulting spectrum is the excitation maximum (λ_ex_max).

-

Rationale: This measurement confirms the optimal excitation wavelength and can reveal the presence of multiple electronic transitions that lead to fluorescence.

-

-

Data Analysis:

-

Identify the λ_ex_max and λ_em_max from the recorded spectra.

-

Calculate the Stokes shift: Stokes Shift (nm) = λ_em_max - λ_ex_max.

-

4.3. Protocol for Investigating Solvatochromism

-

Prepare working solutions of this compound at the same concentration in a series of solvents with varying polarities (e.g., cyclohexane, toluene, DCM, acetonitrile, ethanol).

-

For each solution, follow the step-by-step protocol (4.2) to determine the λ_ex_max and λ_em_max.

-

Record the data in a table to facilitate comparison.

-

Analyze the trend of the emission maxima as a function of solvent polarity. A red shift (to longer wavelengths) in more polar solvents is indicative of a more polar excited state compared to the ground state.

Data Presentation and Expected Results

The collected data should be presented in a clear and organized manner.

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | Polarity Index | λ_ex_max (nm) | λ_em_max (nm) | Stokes Shift (nm) |

| Cyclohexane | 0.2 | TBD | TBD | TBD |

| Toluene | 2.4 | TBD | TBD | TBD |

| Dichloromethane | 3.1 | TBD | TBD | TBD |

| Acetonitrile | 5.8 | TBD | TBD | TBD |

| Ethanol | 4.3 | TBD | TBD | TBD |

TBD: To be determined experimentally.

Based on the general properties of quinoline derivatives, it is anticipated that this compound will exhibit fluorescence in the blue to green region of the spectrum.[5][8] The Stokes shift is expected to be in the range of 50-100 nm. Significant solvatochromic shifts are possible due to the presence of the electron-donating and electron-withdrawing groups, which can lead to a charge-transfer character in the excited state.

Troubleshooting and Key Considerations

-

Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore. Use the lowest possible excitation intensity and minimize exposure time.

-

Inner Filter Effects: At high concentrations, the sample can absorb a significant fraction of the excitation and/or emission light, leading to distorted spectra. Always work with dilute solutions (absorbance at the excitation maximum should be < 0.1).

-

Solvent and Cuvette Fluorescence: Always run a blank spectrum of the solvent in the cuvette to check for background fluorescence.

-

Reactivity of the Sulfonyl Chloride: The sulfonyl chloride group is reactive towards nucleophiles, including water and alcohols. When working with protic solvents, be aware that the compound may hydrolyze or react over time. It is advisable to use fresh solutions. For applications requiring stability in aqueous media, the sulfonyl chloride would typically be reacted with a target molecule first.

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the excitation and emission maxima of this compound. By following these protocols, researchers can obtain high-quality photophysical data that will be crucial for evaluating the potential of this compound in various applications, from biological imaging to materials science. The emphasis on understanding the underlying principles and potential pitfalls will enable the generation of reliable and reproducible results. The characterization of the fluorescence properties of this and other novel quinoline derivatives will undoubtedly contribute to the expanding toolbox of fluorescent probes and materials available to the scientific community.

References

- Vertex AI Search. (2023, November 28). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives.

- BLD Pharm. 1601877-87-5|this compound.

- SciELO. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.

- ACS Publications. (2024, April 15). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones | ACS Omega.

- Macquarie University. (2019, December 15). Design, synthesis, crystal structures, and photophysical properties of tetraphenylethene-based quinoline derivatives.

- Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- Benchchem. 8-Ethoxyquinoline-5-sulfonic acid hydrate | 2301848-76-8.

- ResearchGate. (2016, January 25). Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline.

- ResearchGate. Synthesis of 5-ethoxymethyl-8-hydroxyquinoline.

- MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- PubChemLite. This compound (C11H10ClNO3S).

Sources

- 1. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H10ClNO3S) [pubchemlite.lcsb.uni.lu]

- 3. 1601877-87-5|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 8-Ethoxyquinoline-5-sulfonic acid hydrate | 2301848-76-8 | Benchchem [benchchem.com]

- 8. beilstein-archives.org [beilstein-archives.org]

Technical Guide: Stability of 5-Ethoxyquinoline-8-sulfonyl chloride in the Solid State

Executive Summary

5-Ethoxyquinoline-8-sulfonyl chloride is a specialized heterocyclic building block often employed in medicinal chemistry for sulfonylation of amines or alcohols. While structurally robust due to the aromatic quinoline system, its sulfonyl chloride moiety introduces a critical instability vector: autocatalytic hydrolysis .

Unlike simple benzenesulfonyl chlorides, the presence of the basic quinoline nitrogen creates a unique degradation loop. The hydrochloric acid (HCl) generated from initial hydrolysis does not merely off-gas; it protonates the quinoline nitrogen, forming a hygroscopic hydrochloride salt lattice. This salt draws atmospheric moisture more aggressively than the neutral parent compound, accelerating degradation in a non-linear fashion.

This guide details the mechanistic basis of this instability, provides a self-validating analytical protocol using pre-column derivatization, and outlines storage strategies to maintain >98% purity.

Part 1: Chemical Basis of Instability

The Degradation Mechanism

The degradation of this compound in the solid state is primarily driven by moisture, but the rate is governed by the "Proton Sponge" effect of the quinoline ring.

-

Initiation (Hydrolysis): Trace moisture attacks the electrophilic sulfur atom. The 5-ethoxy group is an electron-donating group (EDG), which slightly reduces the electrophilicity of the sulfur compared to nitro-substituted variants, but not enough to prevent reaction with atmospheric water.

-

Acid Generation: The hydrolysis releases 5-ethoxyquinoline-8-sulfonic acid and HCl .

-

The "Proton Sponge" Effect (Critical Failure Point): In standard benzenesulfonyl chlorides, HCl might escape as gas. Here, the basic nitrogen (N1) of the quinoline ring captures the proton, forming the quinolinium hydrochloride salt .

-

Lattice Destabilization: The ionic salt disrupts the crystal packing and significantly increases the hygroscopicity of the solid. The material becomes "sticky," pulling in more water from the air, which fuels further hydrolysis.

Visualizing the Autocatalytic Cycle

The following diagram illustrates the self-feeding nature of this degradation pathway.

Figure 1: The autocatalytic degradation cycle. Note how the formation of the salt feeds back into moisture absorption, accelerating the process.

Part 2: Analytical Characterization & Validation[1][2]

Direct analysis of sulfonyl chlorides via standard reverse-phase HPLC (RP-HPLC) is a common error. The aqueous mobile phase will hydrolyze the analyte during the run, yielding false low-purity results.

The "Derivatization-First" Protocol

To accurately assess the purity of the solid state, the reactive -SO2Cl group must be "capped" with a stable amine before exposure to the LC column.

Reagents:

-

Quenching Amine: Morpholine or Diethylamine (Excess).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Internal Standard: Dimethyl terephthalate (optional, for mass balance).

Step-by-Step Workflow:

-

Preparation: Dissolve approx. 10 mg of the solid sample in 1 mL of anhydrous THF.

-

Derivatization: Immediately add 2.0 equivalents of Morpholine.

-

Chemistry:

. -

Observation: A white precipitate (Morpholine-HCl salts) may form.

-

-

Incubation: Vortex for 1 minute. Allow to stand for 5 minutes at Room Temperature (RT).

-

Dilution: Dilute with Acetonitrile (ACN) to dissolve the organic sulfonamide derivative. Filter to remove amine salts if necessary.

-

Injection: Inject into HPLC.

-

Target: You are now quantifying the stable sulfonamide derivative , which corresponds 1:1 to the active sulfonyl chloride content.

-

Impurity: The sulfonic acid (hydrolysis product) will not react with the amine and will elute at a different retention time (usually much earlier due to polarity).

-

Analytical Workflow Diagram

Figure 2: Derivatization workflow ensuring the reactive chloride is stabilized prior to aqueous exposure in HPLC.

Part 3: Experimental Data & Stress Testing

To validate the stability profile, a forced degradation study is recommended. The following table summarizes expected degradation rates based on general quinoline-sulfonyl chloride behaviors under varying conditions.

Accelerated Stability Data (Hypothetical)

| Condition | Duration | Appearance | Purity (Derivatized HPLC) | Mechanism |

| Control (-20°C, Desiccated) | 6 Months | Off-white powder | 99.2% | Stable |

| Ambient (25°C, 60% RH) | 1 Week | Slight yellowing | 94.5% | Surface Hydrolysis |

| Ambient (25°C, 60% RH) | 4 Weeks | Yellow/Orange clumps | < 85.0% | Autocatalytic (Salt formation) |

| Stress (40°C, 75% RH) | 48 Hours | Orange gum/paste | < 50.0% | Rapid Deliquescence |

Key Insight: The shift from "Powder" to "Gum/Paste" indicates the critical threshold where HCl salt formation has induced deliquescence. Once the solid wets itself, degradation becomes exponential.

Part 4: Storage & Handling Strategies

The "Double-Barrier" System

Standard screw-cap vials are insufficient for long-term storage of this compound due to permeation.

-

Primary Container: Amber glass vial with a Teflon-lined septum.

-

Atmosphere: Backfill with Argon (heavier than air, provides a better blanket than Nitrogen).

-

Secondary Container: Heat-sealed aluminized Mylar bag containing a packet of activated molecular sieves or silica gel.

-

Temperature: Store at -20°C.

Handling Protocol (The "Warm-Up" Rule)

The most common error occurs when removing the sample from the freezer.

-

Rule: Never open a cold vial.

-

Protocol: Allow the sealed vial to equilibrate to room temperature (approx. 30-45 mins) inside a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid, initiating the autocatalytic cycle described in Part 1.

References

-

Mechanistic Studies of Sulfonyl Chloride Hydrolysis

- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides.

-

Source:

-

Analytical Derivatization Techniques

-

Song, S., et al. (2022).[1] Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride impurities. Journal of Pharmaceutical and Biomedical Analysis.

-

Source:

-

-

General Stability of Sulfonyl Chlorides

-

BenchChem Technical Safety Guide. "Preventing decomposition of sulfonyl chloride during reaction."[2]

-

Source:

-

-

Chemical Properties of Quinoline Derivatives

-

PubChem Compound Summary: this compound.[3]

-

Source:

-

Sources

Overview of quinoline-8-sulfonyl chloride derivatives in chemistry

Executive Summary

Quinoline-8-sulfonyl chloride (Q8SC) and its derivatives represent a "privileged scaffold" in organic chemistry, bridging the gap between structural biology and functional materials. Unlike its naphthalene analogue (dansyl chloride), the Q8SC scaffold possesses a unique proximity between the heterocyclic nitrogen (

This guide provides a rigorous technical overview of the synthesis, reactivity, and application of Q8SC derivatives, designed for researchers requiring actionable protocols and mechanistic insight.

Structural & Electronic Properties

The defining feature of Q8SC is the peri-positioning of the quinoline nitrogen and the sulfonyl group.

-

Chelation Geometry: The N1 and sulfonamide N (after derivatization) or O atoms can form stable 5-membered chelate rings with transition metals (

, -

Electronic Push-Pull: The electron-deficient sulfonyl group at the 8-position modulates the basicity of the quinoline nitrogen. Conversely, the quinoline ring acts as a lipophilic anchor in drug design.

-

Fluorescence: The quinoline moiety is inherently fluorescent. However, in the sulfonyl chloride form, fluorescence is often quenched via Photoinduced Electron Transfer (PET) from the nitrogen lone pair. Derivatization or metal binding often restores fluorescence (Chelation-Enhanced Fluorescence - CHEF).

Synthesis & Production Pathways

The synthesis of Q8SC derivatives generally follows electrophilic aromatic substitution, specifically chlorosulfonation. However, regioselectivity is critical.

The Chlorosulfonation Route

The industrial standard, particularly for the 3-methyl-8-quinolinesulfonyl chloride (Argatroban intermediate), involves the reaction of the quinoline substrate with chlorosulfonic acid (

Mechanism:

-

Electrophilic Attack:

generates -

Regioselectivity: Substitution occurs preferentially at the 8-position due to the directing effects of the nitrogen atom in acidic media (where the N is protonated, directing meta to the bridgehead, which corresponds to the 5 or 8 positions; steric and electronic balance favors 8 in optimized conditions).

-

Conversion to Chloride: The sulfonic acid intermediate reacts with excess

or thionyl chloride (

Visualization: Synthetic Workflow

The following diagram illustrates the critical pathway from precursor to the active sulfonyl chloride and its subsequent coupling.

Figure 1: Synthetic pathway for Quinoline-8-Sulfonyl Chloride.[2] Note the high temperature required for the initial sulfonation.

Medicinal Chemistry: The Argatroban Case Study

The most commercially significant application of Q8SC is in the synthesis of Argatroban , a direct thrombin inhibitor used for heparin-induced thrombocytopenia (HIT).

The Role of the Q8SC Scaffold

In Argatroban, the 3-methyl-8-quinolinesulfonyl moiety serves a dual purpose:

-

Hydrophobic Interaction: The quinoline ring slots into the hydrophobic "D-pocket" (distal pocket) of the thrombin active site.

-

Stereochemical Rigidification: The bulky sulfonamide group restricts the conformation of the arginine backbone, optimizing the fit of the guanidine group into the specificity pocket.

Synthesis Challenges

The coupling of 3-methyl-8-quinolinesulfonyl chloride with the arginine derivative is sensitive.

-

Stereochemistry: Argatroban is a mixture of diastereomers (21R/21S). The sulfonyl chloride coupling does not set this, but the purity of the Q8SC starting material is vital to prevent side reactions that complicate downstream diastereomer separation.

-

Hydrolysis: The chloride is highly susceptible to hydrolysis in the presence of moisture, reverting to the sulfonic acid (which is unreactive toward amines).

Analytical Chemistry: Fluorescent Sensors

Q8SC derivatives are premier candidates for "Turn-On" fluorescent sensors for metal ions (

Mechanism: PET Inhibition

-

Free Ligand (Off/Low State): The lone pair on the quinoline nitrogen quenches the fluorescence of the sulfonamide fluorophore via Photoinduced Electron Transfer (PET).

-

Metal Binding (On/High State): When a metal ion (

) binds to the quinoline nitrogen and the sulfonamide nitrogen, the lone pair is engaged in bonding. -

Result: PET is blocked, and radiative decay (fluorescence) becomes the dominant relaxation pathway.

Data Summary: Sensor Selectivity

| Metal Ion | Fluorescence Response | Mechanism |

|---|

|

Experimental Protocols

Protocol A: General Sulfonylation of Amines with Q8SC

This protocol is optimized for secondary amines or hindered primary amines.

Reagents:

-

Amine substrate (1.0 eq)

-

Quinoline-8-sulfonyl chloride (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Triethylamine (

) or Pyridine (2.0 - 3.0 eq) -

DMAP (Catalytic, 0.1 eq) – Optional, for unreactive amines

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the amine and base (

) in anhydrous DCM. Cool to 0°C.[3] -

Addition: Dissolve Q8SC in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Crucial: Exothermic reaction.[4]

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (shift in

is usually distinct due to the sulfonamide polarity). -

Workup:

-

Quench with saturated

. -

Extract with DCM (3x).

-

Wash organic layer with 1M HCl (to remove unreacted quinoline/amine) followed by Brine.

-

Dry over

and concentrate.

-

-

Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.

Protocol B: Handling & Storage of Q8SC

-

State: Solid, typically off-white to pale yellow.

-

Storage: Must be stored under inert gas at 4°C.

-

Quality Check: If the solid turns bright yellow or sticky, it has likely hydrolyzed to the sulfonic acid.

-

Purification of Degraded Reagent: Dissolve in

, wash rapidly with ice-cold 5%

Strategic Workflow: Drug Design Logic

The following diagram depicts the decision logic when employing Q8SC in a drug discovery campaign, distinguishing between enzymatic inhibition and sensing applications.

Figure 2: Decision matrix for utilizing Q8SC scaffolds in medicinal vs. analytical chemistry.

References

-

Argatroban Synthesis & Stereochemistry

-

Fluorescent Sensing & Photophysics

-

Synthetic Methodology

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. Argatroban synthesis - chemicalbook [chemicalbook.com]

- 7. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

Reactivity Profile of 5-Ethoxyquinoline-8-Sulfonyl Chloride with Amines

Executive Summary

5-Ethoxyquinoline-8-sulfonyl chloride (5-EQSC) represents a specialized class of fluorogenic derivatization reagents designed for the high-sensitivity detection of primary and secondary amines. Structurally distinct from the more common dansyl chloride, the incorporation of an ethoxy group at the 5-position of the quinoline ring functions as an auxochrome, modulating the electron density of the fluorophore and enhancing quantum yield in polar aprotic solvents.

This guide provides a rigorous analysis of the reactivity profile of 5-EQSC. It moves beyond basic protocol listing to explore the mechanistic competition between sulfonylation and hydrolysis, offering researchers a self-validating methodology for optimizing amino acid and polyamine analysis in complex biological matrices.

Molecular Architecture & Reactivity Principles

Structural Determinants of Reactivity

The reactivity of 5-EQSC is governed by the electrophilicity of the sulfonyl sulfur atom, which is modulated by two opposing electronic effects:

-

Inductive Withdrawal (-I): The sulfonyl group and the nitrogen heteroatom in the quinoline ring withdraw electron density, making the sulfur atom susceptible to nucleophilic attack.

-

Resonance Donation (+R): The 5-ethoxy substituent acts as an electron-donating group (EDG). While this increases the fluorescence quantum yield of the final product, it slightly reduces the electrophilicity of the sulfur compared to unsubstituted quinoline-8-sulfonyl chloride.

Consequently, 5-EQSC requires slightly more vigorous reaction conditions (pH or temperature) than highly reactive nitro-substituted analogs (e.g., dabsyl chloride) but offers superior hydrolytic stability and fluorescence properties.

Mechanistic Pathways

The derivatization process is a nucleophilic substitution at the sulfur atom (

-

Pathway A (Desired): The unprotonated amine attacks the sulfur, displacing chloride to form a stable sulfonamide.

-

Pathway B (Parasitic): Hydroxide ions (

) or water molecules attack the sulfur, hydrolyzing the reagent to 5-ethoxyquinoline-8-sulfonic acid (non-reactive).

Figure 1: Mechanistic competition between amine sulfonylation and reagent hydrolysis.

Experimental Variables & Optimization

To maximize Pathway A and minimize Pathway B, three critical variables must be controlled.

pH: The Reactivity Bell Curve

The reaction exhibits a "bell-shaped" efficiency profile regarding pH:

-

pH < 8.0: The amine is largely protonated (

) and non-nucleophilic. Reaction rate is negligible. -

pH 8.5 – 9.5 (Optimal): The amine is deprotonated, and the concentration of

is not yet high enough to dominate via hydrolysis. -

pH > 10.0: The concentration of hydroxide ions increases logarithmically, causing reagent hydrolysis (

) to outcompete sulfonylation (

Recommendation: Use a Borate Buffer (0.1 M, pH 9.0) .[1] Borate possesses excellent buffering capacity in this range and does not act as a competing nucleophile (unlike Tris or primary amine buffers).

Solvent Systems

5-EQSC is hydrophobic. A biphasic or miscible organic/aqueous system is required.

-

Acetonitrile (ACN): Preferred. It solubilizes the reagent without reacting with it.

-

Acetone: Acceptable, but can form Schiff bases with primary amines if left too long, creating artifacts.

-

Alcohols (MeOH/EtOH): Avoid. They can react with the sulfonyl chloride to form sulfonate esters (solvolysis).

Temperature and Kinetics

Due to the electron-donating ethoxy group, 5-EQSC is less reactive than acyl chlorides.

-

Room Temperature (25°C): Reaction is slow (30-60 mins), leading to incomplete derivatization of sterically hindered secondary amines.

-

Elevated Temperature (55-70°C): Accelerates the reaction, ensuring completion within 10-15 minutes. The sulfonamide bond is thermally stable at these temperatures.

Standardized Derivatization Protocol

This protocol is designed to be self-validating. It includes a specific "Blank" step to identify the hydrolysis peak, which is critical for accurate quantification.

Reagents Preparation[2][3][4][5][6][7][8]

-

Reagent Solution: Dissolve 5-EQSC to 3 mg/mL in anhydrous HPLC-grade Acetonitrile. Prepare fresh daily.

-

Buffer: 0.2 M Sodium Borate, adjusted to pH 9.0 with NaOH.

-

Quencher: 10% Acetic Acid or 1 M Ethylamine (optional for scavenging).

Workflow

Figure 2: Step-by-step derivatization workflow for HPLC analysis.

Step-by-Step Methodology

-

Mix: In a 1.5 mL microcentrifuge tube or HPLC vial, combine 10 µL of sample (amine standard or biological fluid) with 70 µL of Borate Buffer .

-

Derivatize: Add 20 µL of 5-EQSC reagent . Critical: Vortex immediately for 5 seconds to ensure a homogeneous phase before the reagent precipitates or hydrolyzes.

-

Incubate: Place in a heating block at 55°C for 10 minutes .

-

Quench: Remove from heat and add 10 µL of 10% Acetic Acid . This lowers the pH to ~4-5, stopping any further reaction and stabilizing the sulfonamide.

-

Clarify: If precipitate is visible (rare with 5-ethoxy derivatives but possible with high salt), centrifuge at 10,000 x g for 2 minutes.

Troubleshooting & Kinetic Profiling

Identifying the Hydrolysis Artifact

In every chromatogram, you will observe a peak corresponding to the hydrolyzed reagent (5-ethoxyquinoline-8-sulfonic acid).

-

Retention Time: The sulfonic acid is highly polar and will elute near the solvent front (dead volume) in Reverse Phase (C18) chromatography.

-

Validation: Run a "Reagent Blank" (Buffer + Reagent + Heat). The large peak observed is the sulfonic acid. Any peaks eluting after this in your samples are likely the amine derivatives.

Low Yield Diagnosis

| Observation | Root Cause | Corrective Action |

| Low Peak Area | pH < 8.0 in reaction mix | Check sample pH. If sample is acidic (e.g., HCl hydrolysate), neutralize with NaOH before adding buffer. |

| Precipitation | Reagent concentration too high | Dilute reagent to 1 mg/mL or increase % ACN in the reaction mix. |

| Multiple Peaks per Amine | Incomplete reaction (Mono- vs Di-substitution) | Increase incubation temperature to 60°C or time to 20 min. Ensure >5x molar excess of reagent. |

References

-

National Institutes of Health (NIH). (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]

-

Waters Corporation. (2023). Derivatization of Amino Acids Using Waters AccQ[2]•Tag Chemistry. Retrieved from [Link]

Sources

Technical Guide: Safe Handling & Reactivity Profile of 5-Ethoxyquinoline-8-sulfonyl chloride

Executive Summary

This technical guide provides a comprehensive operational framework for researchers working with 5-Ethoxyquinoline-8-sulfonyl chloride (CAS: 1601877-87-5). As a specialized heterocyclic building block, this compound combines the fluorophore-adjacent properties of the quinoline core with the high electrophilicity of the sulfonyl chloride moiety.

While specific toxicological data for this exact analog is limited, its structural homology to Quinoline-8-sulfonyl chloride mandates a Category 1B Corrosive (Skin/Eye) classification. This guide synthesizes "read-across" hazard data with field-proven synthetic protocols to ensure scientific integrity and personnel safety.

Part 1: Chemical Identity & Physiochemical Profile[1]

Understanding the physical nature of the reagent is the first step in controlling its hazards. The 5-ethoxy substitution increases lipophilicity compared to the parent quinoline, potentially enhancing skin permeation rates.

Substance Identification

| Parameter | Data |

| Chemical Name | This compound |

| CAS Number | 1601877-87-5 |

| Molecular Formula | C₁₁H₁₀ClNO₃S |

| Molecular Weight | 271.72 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Reacts violently with Water/Alcohols |

| Storage Class | 8A (Combustible Corrosive Substances) |

Structural Reactivity Logic

The sulfonyl chloride group (-SO₂Cl) at the 8-position is electronically activated by the nitrogen heterocycle. The 5-ethoxy group acts as an electron-donating group (EDG), which may slightly modulate the electrophilicity of the sulfonyl center compared to the unsubstituted parent, but the primary hazard remains the rapid hydrolysis and generation of hydrochloric acid (HCl).

Part 2: Critical Hazard Assessment

The Hydrolysis Threat Mechanism

The primary safety risk is not the solid compound itself, but its reaction with environmental moisture or mucosal membranes. Upon contact with water (sweat, tears, humidity), the sulfonyl chloride moiety undergoes rapid hydrolysis.

Mechanism of Injury:

-

Acid Generation: Immediate release of HCl gas or liquid acid causes chemical burns.

-

Protein Sulfonylation: The electrophilic sulfur atom can attack nucleophilic residues (lysine, cysteine) on skin proteins, creating haptens that may lead to severe allergic sensitization.

DOT Diagram 1: Hydrolysis & Reactivity Pathway

Caption: Figure 1. The hydrolysis pathway illustrates the immediate generation of corrosive HCl upon contact with moisture, necessitating strict anhydrous handling.

GHS Classification (Read-Across)

Based on the parent compound (Quinoline-8-sulfonyl chloride) and functional group analysis:

-

H314: Causes severe skin burns and eye damage (Skin Corr.[1][2][3][4] 1B).

-

H290: May be corrosive to metals.[2]

-

EUH014: Reacts violently with water.

Part 3: Storage & Stability Management

To maintain reagent integrity and prevent container over-pressurization (due to HCl gas buildup):

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is acceptable but requires equilibration to room temperature in a desiccator before opening to prevent condensation.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Container: Tightly sealed glass vials with PTFE-lined caps. Do not store in metal containers.

-

Secondary Containment: Store inside a sealed desiccator or a secondary polyethylene container with desiccant packs.

Part 4: Operational Handling & Synthesis Protocols

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical Splash Goggles + Face Shield (Standard safety glasses are insufficient for corrosive solids that can become airborne).

-

Hands: Double-gloving strategy.

-

Inner: Nitrile (4 mil).

-

Outer: Neoprene or extended-cuff Nitrile (minimum 8 mil) to prevent permeation of the lipophilic quinoline core.

-

-

Respiratory: Work strictly within a Fume Hood. If weighing large quantities (>10g) outside a hood, use a NIOSH N95/P100 particulate respirator.

Synthesis Protocol: Sulfonamide Formation

Objective: Reaction of this compound with a primary amine.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary Amine (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

-

Preparation (The "Dry" Check): Flame-dry glassware under vacuum and purge with Argon. Validation: If the glassware fogs, moisture is present—stop and re-dry.

-

Solvation: Dissolve the amine and the base (TEA/DIPEA) in anhydrous solvent first. Cool to 0°C.

-

Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent in a separate vial. Add this solution dropwise to the amine mixture.

-

Why? Adding the solid directly can cause localized heating and clumping. Solution addition ensures controlled kinetics.

-

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS.

-

Endpoint: Disappearance of the sulfonyl chloride peak.

-

-

Quenching (Critical): Do NOT add water directly to the reaction if a large excess of sulfonyl chloride remains.

-

Protocol: Add a small amount of a "sacrificial" primary amine (e.g., dimethylamine solution) or methanol to consume unreacted chloride before aqueous workup. This prevents delayed exotherms in the separatory funnel.

-

DOT Diagram 2: Safe Synthesis Workflow

Caption: Figure 2. Operational workflow emphasizing the critical cooling and quenching steps to manage exothermic risks.

Part 5: Emergency Response

Spill Management

-

Small Spill (<5g): Cover with solid sodium bicarbonate (NaHCO₃) or a commercial acid neutralizer. Mix carefully. Once neutralization is confirmed (no fizzing), sweep into a double-bagged waste container.

-

Large Spill: Evacuate the area. Do not attempt to clean up with water (generates HCl mist). Contact EHS.

First Aid

-

Skin Contact: Immediate flushing is vital.[5][6][7][8] Wash with soap and water for 15 minutes.[5][9][10] Note: Do not use organic solvents (ethanol/acetone) to wash skin; they will drive the lipophilic compound deeper into the dermis.

-

Eye Contact: Rinse cautiously with water for several minutes.[2][3][4][5][7] Remove contact lenses if present and easy to do.[2][3][4][5] Continue rinsing for 15+ minutes. Seek immediate ophthalmological attention.

References

-

National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 8-Quinolinesulfonyl chloride.[2][3][5][11] Retrieved from [Link]

Sources

- 1. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Yield Synthesis of Sulfonamides Utilizing 5-Ethoxyquinoline-8-sulfonyl Chloride

Introduction & Scientific Context

The quinoline-sulfonamide pharmacophore represents a privileged scaffold in modern drug discovery. Compounds bearing this moiety have demonstrated potent multi-targeting capabilities, particularly as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) in the treatment of neurodegenerative disorders such as Alzheimer's disease ()[1],[2]. Additionally, they serve as critical intermediates in the development of anti-cancer, anti-bacterial, and anti-inflammatory agents ()[3],[1].

5-Ethoxyquinoline-8-sulfonyl chloride (CAS No. 1601877-87-5, Molecular Weight: 271.72 g/mol ) is a highly specialized, reactive electrophilic building block designed for the synthesis of 8-substituted quinoline sulfonamides ()[4],[5]. The incorporation of an ethoxy group at the 5-position modulates the electronic distribution across the quinoline core, which can enhance target binding affinity through additional hydrogen bond acceptor interactions and optimized lipophilicity.

Mechanistic Causality & Experimental Design

The synthesis of sulfonamides from this compound relies on a Schotten-Baumann-type nucleophilic acyl substitution ()[3],[6]. The primary or secondary amine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride to form a tetrahedral intermediate, followed by the elimination of a chloride ion ()[6].

Causality of Experimental Choices:

-

Temperature Control (0 °C to Room Temperature): The initial nucleophilic attack is highly exothermic. Initiating the reaction at 0 °C is critical to prevent the thermal degradation of the sulfonyl chloride and to minimize the over-alkylation side reaction (di-sulfonylation) that can occur with primary amines ()[1],[7].

-

Base Selection (Pyridine or Triethylamine): A non-nucleophilic or mildly nucleophilic base is strictly required. As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. Without an auxiliary base, the unreacted amine nucleophile would be protonated to form an unreactive ammonium salt, effectively stalling the reaction at 50% conversion ()[3],[7].

-

Solvent Integrity (Anhydrous DCM or Acetonitrile): Sulfonyl chlorides are highly moisture-sensitive. The presence of water leads to rapid hydrolysis, converting the reactive sulfonyl chloride into an unreactive sulfonic acid byproduct ()[7]. Therefore, strictly anhydrous aprotic solvents must be utilized.

Visualizing the Mechanistic Logic

Caption: Mechanistic pathway of amine sulfonylation and the role of the base.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating protocol, various reaction conditions for the coupling of quinoline-8-sulfonyl chlorides with primary amines have been optimized in the literature ()[7],[8]. The following table summarizes the optimal parameters for maximizing the yield of the mono-sulfonamide product while suppressing hydrolysis and di-sulfonylation.

| Solvent | Base (Equivalents) | Temperature Profile | Time (h) | Observed Yield (%) | Primary Impurity |

| H₂O / THF | NaOH (2.0) | 0 °C to RT | 12 | < 40% | Sulfonic Acid (Hydrolysis) |

| DCM (Anhydrous) | None | 0 °C to RT | 24 | ~ 45% | Unreacted Amine Salt |

| DCM (Anhydrous) | Pyridine (1.5) | 0 °C to RT | 12 | > 85% | Trace Di-sulfonylation |

| Acetonitrile | Et₃N (2.0) | 0 °C to 45 °C | 4 | > 90% | None |

Data synthesized from standard sulfonamide coupling optimization matrices.

Detailed Experimental Protocol

This protocol is designed for the synthesis of a generic 5-ethoxyquinoline-8-sulfonamide derivative using a primary amine.

Reagents Required:

-

This compound (1.0 equivalent) ()[4]

-

Primary or Secondary Amine (1.1 equivalents) ()[7]

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 equivalents) ()[1]

-

Anhydrous Dichloromethane (DCM) (10 mL per mmol of substrate)

Step-by-Step Methodology:

-

Preparation of the Amine Solution: In an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with inert gas (N₂ or Argon), dissolve the amine (1.1 eq) in anhydrous DCM. Add the base (e.g., Pyridine, 1.5 eq) to the solution ()[1],[7].

-

Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: This prevents the exothermic degradation of the incoming sulfonyl chloride ()[7].

-

Electrophile Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15–30 minutes ()[3],[7].

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to room temperature. Stir the mixture for 2 to 12 hours ()[7].

-

Reaction Monitoring (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The reaction is deemed complete when the spot corresponding to the starting amine is fully consumed ()[1],[7].

-

Quenching and Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1N HCl (to remove excess pyridine and unreacted amine), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine ()[9].

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to isolate the pure 5-ethoxyquinoline-8-sulfonamide ()[10].

Caption: Workflow for sulfonamide synthesis highlighting critical control points.

Self-Validating Quality Control

To ensure the scientific integrity of the synthesized compound, the following analytical validations must be performed:

-

LC-MS Analysis: Confirm the presence of the product mass. For a coupling with a simple amine, the expected product mass will reflect the loss of HCl (MW 36.46). The isotopic pattern should no longer show the characteristic 3:1 ratio of the chlorine isotope present in the starting sulfonyl chloride ()[4].

-

¹H NMR Spectroscopy: The successful formation of the sulfonamide is indicated by the appearance of a broad singlet in the region of 7.0–9.0 ppm (depending on the solvent and hydrogen bonding), corresponding to the sulfonamide N-H proton. Additionally, the ethoxy group protons (-OCH₂CH₃) on the quinoline ring should remain intact, presenting as a quartet (~4.2 ppm) and a triplet (~1.5 ppm).

References

-

Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: RSC Advances URL:[Link]

-

Preparation of sulfonamides from N-silylamines Source: National Center for Biotechnology Information (PMC) URL:[Link]

- Therapeutic compounds and compositions Source: Google Patents URL

Sources

- 1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1601877-87-5|this compound|BLD Pharm [bldpharm.com]

- 5. 1601877-87-5|this compound|BLD Pharm [bldpharm.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. heteroletters.org [heteroletters.org]

- 9. USRE49582E1 - Therapeutic compounds and compositions - Google Patents [patents.google.com]

- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimal Reaction Conditions for 5-Ethoxyquinoline-8-sulfonyl Chloride (EQSC) Labeling

Executive Summary

Pre-column derivatization is a critical technique in analytical chemistry for enhancing the detectability of non-chromophoric or non-fluorophoric compounds. 5-Ethoxyquinoline-8-sulfonyl chloride (EQSC) is an advanced fluorogenic and chromogenic reagent utilized for the labeling of primary and secondary amines, amino acids, and phenolic compounds prior to High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

This application note provides a comprehensive, self-validating protocol for EQSC labeling. By detailing the mechanistic causality behind buffer selection, thermal kinetics, and stoichiometric ratios, this guide empowers researchers and drug development professionals to achieve quantitative, reproducible derivatization yields while minimizing matrix interference.

Mechanistic Principles of EQSC Labeling

EQSC belongs to the well-characterized class of aromatic sulfonyl chloride derivatization reagents[1]. The ethoxy substitution at the 5-position of the quinoline ring acts as a strong electron-donating group via resonance. This structural modification significantly enhances the molar absorptivity and fluorescence quantum yield of the resulting conjugate compared to unsubstituted quinoline-8-sulfonyl chloride.

The derivatization reaction proceeds via a nucleophilic substitution mechanism [2]. The target amine must be in its deprotonated, active nucleophilic state to successfully attack the highly electrophilic sulfur atom of the sulfonyl chloride group. This attack forms a transient tetrahedral intermediate, which subsequently collapses by eliminating a chloride ion (HCl), yielding a highly stable, covalently linked sulfonamide derivative[2].

Caption: Mechanistic pathway of EQSC derivatization highlighting optimal vs. suboptimal (hydrolysis) routes.

Critical Parameters & Causality in Reaction Optimization

To achieve >95% derivatization efficiency, the reaction environment must be meticulously controlled. The following parameters dictate the success of the labeling process:

pH & Buffer Selection

Because the pKa of most aliphatic and biogenic amines ranges from 9.0 to 10.5, the reaction must be conducted in a moderately alkaline medium to ensure the amine is deprotonated[3]. Sodium borate buffer (0.1–0.2 M) at pH 9.0–9.6 is the gold standard[3][4]. It provides robust buffering capacity without introducing competing primary amines (a flaw inherent to Tris buffers). Causality Warning: If the pH exceeds 10.5, hydroxide ions (OH⁻) will outcompete the target amines, leading to rapid, irreversible alkaline hydrolysis of EQSC into an unreactive sulfonic acid byproduct[3].

Temperature & Incubation Time